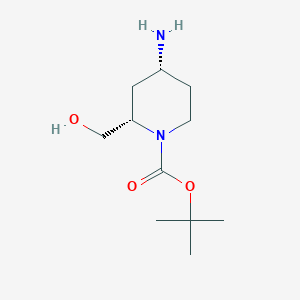

tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound identified as “tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate” is a chemical entity with specific properties and applications. This compound is utilized in various scientific research fields due to its unique chemical structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate would likely involve large-scale chemical synthesis processes, ensuring high yield and purity. These methods would be optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, contributing to the compound’s versatility in different applications.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

Tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate serves as a precursor for the synthesis of various bioactive compounds. Its piperidine structure is conducive to modifications that enhance biological activity. For example, it can be used to create derivatives that target specific biological pathways or receptors.

Drug Development

The compound has implications in drug discovery, particularly as a building block for creating inhibitors targeting specific enzymes involved in disease processes. The synthesis of derivatives that inhibit Mycobacterium tuberculosis cell wall biosynthesis highlights its potential in developing anti-tuberculosis agents .

Protein Degradation Technology

This compound is categorized under protein degrader building blocks, indicating its utility in the development of targeted protein degradation strategies. Such strategies are being explored for therapeutic interventions in various diseases by selectively degrading disease-causing proteins .

Neuropharmacology

Research into piperidine derivatives has shown promise in neuropharmacological applications, where they may act as modulators of neurotransmitter systems. The structural features of this compound allow for potential interactions with neurotransmitter receptors, making it a candidate for further studies in this area.

Case Study 1: Inhibitors of Mycobacterial Cell Wall Biosynthesis

A study demonstrated that piperidine derivatives, including related compounds to this compound, showed moderate inhibitory effects on the galactan biosynthesis pathway in Mycobacterium smegmatis and Mycobacterium tuberculosis. This suggests the compound's relevance in developing new anti-tuberculosis therapies .

Case Study 2: Synthesis Challenges and Optimization

Research has also focused on optimizing the synthesis of piperidine carboxylates to improve yields and purity. The challenges faced during synthesis often relate to reaction conditions and the stability of intermediates, which can be addressed through methodical optimization techniques .

Mecanismo De Acción

The mechanism of action of tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate include other chemical entities with comparable structures and reactivity. These compounds may share similar functional groups or molecular frameworks, leading to analogous chemical behavior.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies and applications of this compound will continue to expand our understanding and utilization of its capabilities.

Actividad Biológica

Tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological targets.

- Molecular Formula : C11H22N2O3

- Molecular Weight : 230.31 g/mol

- CAS Number : 1402249-03-9

- SMILES Notation : CC(C)(C)OC(=O)N1CCC@HN

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications, particularly in cancer treatment and neurodegenerative disorders.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit anticancer properties. Research has shown that certain piperidine compounds can induce cytotoxic effects and apoptosis in various cancer cell lines. For instance, a study highlighted that similar compounds demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective effects. Compounds with similar structures have been shown to inhibit cholinesterase activity, which is beneficial in the context of Alzheimer's disease. These compounds may also exhibit antioxidant properties, further supporting their potential in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the hydroxymethyl group and the specific stereochemistry at the 2 and 4 positions are believed to enhance binding affinity to biological targets. SAR studies indicate that modifications to the piperidine ring can significantly alter the compound's efficacy and selectivity .

Case Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 50 |

Case Study 2: Cholinesterase Inhibition

In another study focusing on neuroprotective effects, the compound was tested for its ability to inhibit acetylcholinesterase (AChE). The inhibition constant (IC50) was determined to be approximately 15 µM, indicating moderate inhibitory activity compared to known AChE inhibitors .

| Compound | IC50 (µM) |

|---|---|

| Tert-butyl derivative | 15 |

| Donepezil | 0.5 |

| Galantamine | 1.0 |

Propiedades

IUPAC Name |

tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASPQYKCAGLHMM-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.